![molecular formula C22H25FN2O2 B7717934 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717934.png)
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FGIN-1-27, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a wide range of pharmacological effects.
Wirkmechanismus
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a selective antagonist at the dopamine D3 receptor and a partial agonist at the dopamine D2 receptor. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems. 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its therapeutic effects. 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate the activity of several neurotransmitter systems, including the serotonin and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is that it has been extensively studied for its potential therapeutic applications. It has also been shown to exhibit a wide range of pharmacological effects, which makes it a useful tool for studying the neurobiology of several psychiatric and neurological disorders. However, one limitation of 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is that it is a small molecule drug, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as a tool for studying the neurobiology of several psychiatric and neurological disorders. Additionally, future studies may focus on developing novel derivatives of 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide with improved pharmacological properties.
Synthesemethoden
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized by reacting 4-fluorobenzoyl chloride with isopentylamine to obtain 4-fluorobenzoyl-N-isopentylamine. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to obtain the tetrahydroquinoline derivative. The final step involves the amidation of the carboxylic acid group with an amine to obtain 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease. 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylbutyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15(2)11-12-24-21(26)18-7-10-20-17(14-18)4-3-13-25(20)22(27)16-5-8-19(23)9-6-16/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNDKAYGYURAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.